molecular formula C9H13N5O B2858683 1,3-dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2200107-79-3

1,3-dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2858683
CAS RN: 2200107-79-3
M. Wt: 207.237
InChI Key: WAUMUSNVAFJLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1,3-dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazole-based compounds have been successfully used for the construction of a large variety of architectures with different properties .


Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in various studies. For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV) as the key intermediate in the preparation of zolazepam is reconsidered . The preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been studied using various techniques such as 1H NMR, 13C NMR, and GC-MS . For instance, the molecular structures of some palladium coordination complexes were determined by single crystal X-ray structure analysis .


Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. For example, their reactions with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles . Hydrazine hydrate acts in a similar way, but enehydrazino nitriles thus formed undergo fast cyclization to give new 4,5-diaminopyrazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives vary depending on their structure. For instance, 1,3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Mechanistic Studies

The synthesis of compounds closely related to "1,3-dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one" often involves complex reactions that yield insights into novel chemical pathways. For instance, Ledenyova et al. (2018) explored the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing an ANRORC mechanism (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation, leading to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, a process verified through X-ray analysis (Ledenyova et al., 2018).

Structural Characterization and Analysis

Detailed structural characterization forms the backbone of understanding the properties of such complex molecules. For example, the structural analysis of various pyrazole and triazole derivatives, including X-ray crystallography and spectroscopic methods, aids in elucidating their molecular geometry, stability, and potential for further chemical modifications. The study by Kariuki et al. (2021) on isostructural thiazoles is a testament to the importance of structural characterization in comprehending the molecular intricacies of such compounds (Kariuki et al., 2021).

Antibacterial and Antifungal Applications

The antimicrobial properties of pyrazole and triazole derivatives underscore their potential in developing new therapeutic agents. Hassan (2013) synthesized a series of 2-pyrazolines with significant antimicrobial activity, demonstrating the relevance of such compounds in addressing antibiotic resistance and highlighting the role of chemical synthesis in drug discovery (Hassan, 2013).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

properties

IUPAC Name

2,5-dimethyl-4-(2-pyrazol-1-ylethyl)-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-8-11-12(2)9(15)14(8)7-6-13-5-3-4-10-13/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUMUSNVAFJLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1CCN2C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.